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Introduction
1-Cyanoallyl acetate (C₆H₇NO₂) is a bifunctional molecule of significant interest in organic

synthesis, serving as a versatile building block for the introduction of both cyano and allyl

functionalities. Its reactivity is intrinsically linked to its electronic and structural properties, which

can be elucidated through a comprehensive analysis of its spectroscopic data. This technical

guide provides an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1-cyanoallyl acetate. The information presented

herein is intended for researchers, scientists, and professionals in drug development, offering a

detailed interpretation of the spectral features and the underlying chemical principles. This

guide emphasizes the causality behind experimental choices and provides validated protocols

for data acquisition.

The molecular structure of 1-cyanoallyl acetate, with a molecular weight of 125.13 g/mol ,

forms the basis for the interpretation of its spectroscopic signatures.[1][2]

Figure 1: Molecular Structure of 1-Cyanoallyl Acetate.
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¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms

within a molecule. The ¹H NMR spectrum of 1-cyanoallyl acetate provides distinct signals for

the allylic and acetyl protons, with chemical shifts and coupling patterns that are highly

informative.

Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

Sample Preparation: Accurately weigh 5-10 mg of 1-cyanoallyl acetate and dissolve it in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[3] The

choice of solvent is critical as it must dissolve the analyte without showing interfering signals

in the region of interest.

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then

locked onto the deuterium signal of the solvent to stabilize the magnetic field.

Shimming: The magnetic field homogeneity is optimized through an automated or manual

shimming process to ensure sharp, well-resolved peaks.

Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to set

include the spectral width (e.g., 0-12 ppm), the number of scans (typically 8-16 for a sample

of this concentration), and a relaxation delay of 1-2 seconds.

Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and

baseline corrected. The chemical shifts are referenced to the residual solvent peak or an

internal standard like tetramethylsilane (TMS).

Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg of
1-cyanoallyl acetate in CDCl₃ Transfer to NMR tube Insert sample into spectrometer Lock and Shim Acquire FID Fourier Transform Phase and Baseline Correction Reference Spectrum
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Figure 2: Workflow for ¹H NMR Data Acquisition.

¹H NMR Data and Interpretation
The following table summarizes the expected ¹H NMR data for 1-cyanoallyl acetate.

Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-1 ~5.92 ddt J ≈ 17.0, 10.5, 6.0 Hz

H-2 (trans) ~5.56 dt J ≈ 17.0, 1.0 Hz

H-2 (cis) ~5.40 dt J ≈ 10.5, 1.0 Hz

H-3 ~5.86 m

-OCOCH₃ ~2.16 s

Interpretation:

Allylic Protons (H-1, H-2, H-3): The vinyl protons exhibit a complex splitting pattern

characteristic of an AMX spin system.

The H-1 proton, attached to the carbon bearing the acetate and cyano groups, is expected

to resonate at the most downfield position of the vinyl protons (~5.92 ppm) due to the

electron-withdrawing effects of the adjacent oxygen and nitrile groups. It will appear as a

doublet of doublet of triplets (ddt) due to coupling with the trans H-2, cis H-2, and H-3

protons.

The two H-2 protons are diastereotopic and will have different chemical shifts. The trans

proton (~5.56 ppm) will show a large coupling constant (J ≈ 17.0 Hz) with H-1, while the

cis proton (~5.40 ppm) will have a smaller coupling (J ≈ 10.5 Hz). Both will also show a

small geminal coupling (J ≈ 1.0 Hz).

The H-3 proton (~5.86 ppm) will be a multiplet due to coupling with H-1 and the two H-2

protons.
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Acetyl Protons (-OCOCH₃): The three protons of the methyl group of the acetate moiety are

equivalent and do not have any adjacent protons to couple with. Therefore, they will appear

as a sharp singlet at approximately 2.16 ppm.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. Each

unique carbon atom in 1-cyanoallyl acetate will give rise to a distinct signal in the ¹³C NMR

spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

Sample Preparation: A higher concentration of the sample (20-50 mg in 0.6 mL of deuterated

solvent) is generally required due to the low natural abundance of the ¹³C isotope.[3]

Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum by

removing C-H coupling, resulting in a single peak for each unique carbon. A larger number of

scans is necessary to achieve a good signal-to-noise ratio.

Processing: The processing steps are analogous to those for ¹H NMR.

Predicted ¹³C NMR Data and Interpretation
Due to the unavailability of an experimental spectrum in the searched literature, the following

chemical shifts are predicted based on computational models and data from analogous

structures. Several machine learning and database-driven tools are available for such

predictions.[3][4][5][6][7]
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O ~169.5

C≡N ~116.0

-CH= ~132.0

=CH₂ ~121.0

-CH(CN)O- ~65.0

-CH₃ ~20.5

Interpretation:

Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is the most deshielded

carbon and is expected to appear at the lowest field, around 169.5 ppm.[8]

Nitrile Carbon (C≡N): The carbon of the cyano group typically resonates in the 115-125 ppm

range. For 1-cyanoallyl acetate, it is predicted to be around 116.0 ppm.

Olefinic Carbons (-CH= and =CH₂): The sp² hybridized carbons of the double bond will

appear in the region of 120-140 ppm. The internal methine carbon (-CH=) is predicted to be

more downfield (~132.0 ppm) than the terminal methylene carbon (=CH₂) (~121.0 ppm).

Allylic Carbon (-CH(CN)O-): The sp³ hybridized carbon attached to both the oxygen of the

acetate and the nitrogen of the cyano group will be significantly deshielded and is predicted

to resonate around 65.0 ppm.

Methyl Carbon (-CH₃): The methyl carbon of the acetate group is the most shielded carbon

and will appear at the highest field, around 20.5 ppm.[8]

Infrared (IR) Spectroscopy
Infrared spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 1-cyanoallyl acetate will show characteristic absorption bands

for the nitrile, ester, and alkene functionalities.
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Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy
ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid and solid

samples.[7]

Background Spectrum: A background spectrum of the clean ATR crystal is recorded to

subtract any atmospheric and instrumental absorptions.

Sample Application: A small drop of 1-cyanoallyl acetate is placed directly onto the ATR

crystal, ensuring complete coverage.

Spectrum Acquisition: The IR spectrum of the sample is then recorded. Typically, 16-32

scans are co-added to improve the signal-to-noise ratio.

Cleaning: The ATR crystal is thoroughly cleaned with an appropriate solvent (e.g.,

isopropanol or acetone) after the measurement.

Instrument Setup Sample Analysis Post-Analysis

Clean ATR Crystal Collect Background Spectrum Apply Sample to Crystal Acquire Sample Spectrum Clean ATR Crystal

Click to download full resolution via product page

Figure 3: Workflow for ATR-FTIR Data Acquisition.

Expected IR Data and Interpretation
The following table summarizes the expected characteristic IR absorption bands for 1-
cyanoallyl acetate.
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Functional Group Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity

C≡N (Nitrile) Stretching ~2250 Medium, Sharp

C=O (Ester) Stretching ~1750 Strong, Sharp

C=C (Alkene) Stretching ~1650 Medium to Weak

C-O (Ester) Stretching ~1240 and ~1050 Strong

=C-H (Alkene) Stretching ~3090 Medium

C-H (sp³) Stretching ~2960 Medium

Interpretation:

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption around 2250 cm⁻¹ is a definitive

indicator of the cyano group.[9]

Ester Carbonyl (C=O) Stretch: A very strong and sharp absorption band around 1750 cm⁻¹ is

characteristic of the carbonyl group in an aliphatic ester.[10][11]

Alkene (C=C) Stretch: The carbon-carbon double bond stretch is expected to appear around

1650 cm⁻¹. Its intensity can be variable.

Ester (C-O) Stretches: Esters typically show two C-O stretching bands. The asymmetric C-C-

O stretch is expected to be strong and appear around 1240 cm⁻¹, while the symmetric

stretch will be around 1050 cm⁻¹.[11]

C-H Stretches: The stretching vibrations of the sp²-hybridized carbons of the alkene (=C-H)

will appear just above 3000 cm⁻¹ (~3090 cm⁻¹), while the sp³-hybridized C-H stretch of the

methyl group will be just below 3000 cm⁻¹ (~2960 cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.
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Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

Sample Introduction: A small amount of 1-cyanoallyl acetate is introduced into the mass

spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically

70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation

into smaller, charged fragments.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.

Expected Mass Spectrum and Fragmentation Pattern
The molecular weight of 1-cyanoallyl acetate is 125.13 g/mol . The mass spectrum is

expected to show a molecular ion peak at m/z = 125.

Major Expected Fragments:

m/z Proposed Fragment Loss from Molecular Ion

125 [C₆H₇NO₂]⁺• Molecular Ion

84 [C₄H₄O₂]⁺• Loss of •CH₂CN

68 [C₄H₄O]⁺• Loss of •CH₂CN and O

43 [CH₃CO]⁺ Loss of •C₄H₄NO

41 [C₃H₅]⁺ Loss of •C₃H₂NO₂
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Interpretation of Fragmentation:

The fragmentation of 1-cyanoallyl acetate in EI-MS is likely to proceed through several

pathways:

Alpha-Cleavage: Cleavage of the C-C bond alpha to the cyano group or the C-O bond of the

ester are common fragmentation pathways.

Loss of Neutral Molecules: The loss of stable neutral molecules such as ketene (CH₂=C=O)

from the acetate group or hydrogen cyanide (HCN) is possible.

Allylic Cleavage: The allylic cation at m/z 41 is a common and stable fragment in the mass

spectra of allylic compounds.

Acylium Ion: The formation of the acylium ion [CH₃CO]⁺ at m/z 43 is a very common

fragmentation for acetate esters and is often the base peak.[1][12]

[C₆H₇NO₂]⁺• (m/z 125)

[C₄H₄O₂]⁺• (m/z 84)
- •CH₂CN

[CH₃CO]⁺ (m/z 43)- •C₄H₄NO

[C₃H₅]⁺ (m/z 41)

- •C₃H₂NO₂

Click to download full resolution via product page

Figure 4: Proposed Fragmentation Pathway of 1-Cyanoallyl Acetate in EI-MS.

Conclusion
The comprehensive spectroscopic analysis of 1-cyanoallyl acetate provides a detailed picture

of its molecular structure. ¹H and ¹³C NMR spectroscopy confirm the connectivity of the carbon

and hydrogen atoms, while IR spectroscopy identifies the key functional groups: a nitrile, an

ester, and an alkene. Mass spectrometry corroborates the molecular weight and reveals

characteristic fragmentation patterns. Together, these techniques offer a powerful and
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complementary approach for the unequivocal identification and characterization of this

important synthetic intermediate. The data and interpretations presented in this guide serve as

a valuable resource for scientists working with 1-cyanoallyl acetate and related compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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